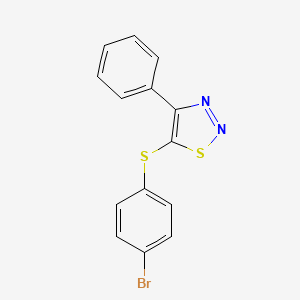

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Description

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (C₈H₅BrN₂S₂, molecular weight: 297.17 g/mol) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at the 4-position and a 4-bromophenylsulfanyl group at the 5-position. Its structure (SMILES: BrC1=CC=C(C=C1)SC2=CN=NS2) includes a sulfur atom in the thiadiazole ring and a sulfide bridge connecting the bromophenyl moiety .

Properties

IUPAC Name |

5-(4-bromophenyl)sulfanyl-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIKGBHVTPEFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-bromophenyl thiol with 4-phenyl-1,2,3-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.

Substitution: Sodium azide, sodium methoxide, potassium cyanide; conditionspolar aprotic solvents, moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced thiadiazole derivatives.

Substitution: Azides, methoxy derivatives, cyano derivatives.

Scientific Research Applications

Overview

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound that has garnered attention for its diverse applications across medicinal chemistry and materials science. The compound's unique structure, characterized by a thiadiazole ring and sulfonyl functionality, contributes to its intriguing chemical properties and potential utility in various fields.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10−50 μg/mL.

Anticancer Potential : The compound has also been explored for its anticancer properties. Investigations into its mechanism of action reveal that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, certain thiadiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.

Materials Science

Organic Semiconductors : The unique electronic properties of this compound make it a candidate for use in organic semiconductor applications. Its ability to form stable thin films can be advantageous in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Photovoltaic Materials : The compound's structural characteristics allow it to participate in charge transfer processes, which are critical in photovoltaic applications. Research has indicated that incorporating thiadiazole derivatives into polymer blends can enhance the efficiency of solar cells by improving charge mobility.

Chemical Reactions and Mechanisms

The compound is versatile in undergoing various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to a variety of derivatives with potential biological activities.

- Oxidation and Reduction : The sulfone group can be reduced to a sulfide, while the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

Case Studies

- Antimicrobial Studies : A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the phenyl groups significantly influenced antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies indicated that the compound triggered apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-Bromophenyl 4-Methyl-1,2,3-Thiadiazol-5-yl Sulfoxide

- Structure : Differs by replacing the phenyl group with a methyl group and oxidizing the sulfide to a sulfoxide (S=O).

5-(2-Methylphenoxy)-4-Phenyl-1,2,3-Thiadiazole (3d)

- Structure: Substitutes the sulfanyl group with a phenoxy ether.

- Synthesis : Prepared via nucleophilic aromatic substitution using sodium hydride and DMF, contrasting with sulfide-based methods .

- Reactivity : The ether linkage is less reactive than a sulfide, reducing susceptibility to oxidation .

Ethyl 2-[(4-Phenyl-1,2,3-Thiadiazol-5-yl)Sulfanyl]Acetate

Heterocyclic Variants

1,3,4-Thiadiazole Derivatives

- Example : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole.

- Comparison : The 1,3,4-thiadiazole isomer has distinct electronic properties due to altered sulfur and nitrogen positions, affecting ring aromaticity and interaction with biological targets .

1,2,4-Thiadiazole Derivatives

- Example : 5-Phenyl-4-[(phenylsulfonyl)methyl]-1H-1,2,3-triazole.

Comparative Reactivity

- Sulfide vs. Sulfoxide : The sulfide group in the target compound is prone to oxidation, whereas sulfoxide derivatives (e.g., from ) are more stable but less reactive.

- Functional Group Compatibility : Bromine substituents enable further cross-coupling reactions (e.g., Suzuki-Miyaura), unlike methyl or ester analogues .

Physicochemical Properties

TDZ = 1,2,3-thiadiazol-5-yl

Biological Activity

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiadiazoles, which are known for their antimicrobial, anticancer, and other therapeutic properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H9BrN2S2. The presence of the bromine atom and the thiadiazole ring contributes to its unique properties. The compound can undergo various chemical reactions such as oxidation and substitution, which can be exploited for further functionalization in drug development .

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar structure to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. The compound's ability to inhibit cell proliferation suggests a potential for development as an anticancer agent .

Table 2: Anticancer Activity Against MCF7 Cells

| Compound Name | IC50 (µg/mL) |

|---|---|

| This compound | 12.8 |

| Doxorubicin | 3.13 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes by binding to their active sites. Additionally, it may disrupt cellular membranes, thereby affecting membrane permeability and function .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in various biological assays:

- Antimicrobial Study : A study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against multiple pathogens using a turbidimetric method. Compounds similar to this compound exhibited significant activity against both bacterial and fungal strains .

- Anticancer Research : In a comparative study against MCF7 breast cancer cells, derivatives containing the thiadiazole moiety showed varying degrees of cytotoxicity. Notably, compounds with electron-withdrawing groups demonstrated enhanced activity compared to their counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.